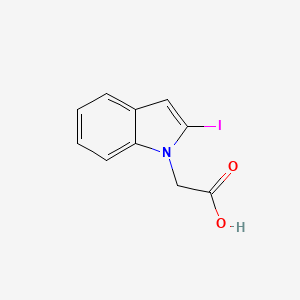

2-(2-碘-1H-吲哚-1-基)乙酸

描述

“2-(2-Iodo-1H-indol-1-yl)acetic acid” is a compound with the CAS number 206196-81-8 . It has a molecular weight of 301.08 and a molecular formula of C10H8INO2 . It is a type of indolyl carboxylic acid, which is an acetic acid where one of the methyl hydrogens is substituted by an indol-1-yl group .

Molecular Structure Analysis

The molecular structure of “2-(2-Iodo-1H-indol-1-yl)acetic acid” is based on the indole scaffold, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an acetic acid group linked to the C3 carbon atom of the indole .Chemical Reactions Analysis

Indolyl carboxylic acids, such as “2-(2-Iodo-1H-indol-1-yl)acetic acid”, are used as reactants in the preparation of various compounds. For instance, they are used in the preparation of conformationally restrained analogs of pravadoline, which are nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor .科学研究应用

微生物吲哚衍生物分解代谢

吲哚-3-乙酸(IAA)是一种众所周知的植物激素,其由细菌降解的研究为了解微生物相互作用和潜在的生物技术应用提供了见解。负责IAA好氧和厌氧分解代谢的基因簇如iac和iaa的存在,突出了微生物与吲哚化合物之间的复杂相互作用,这可能导致在管理植物生长或治疗与植物和人类中IAA过量相关的病理方面的新方法(Laird, Flores, & Leveau, 2020)。

生长素和植物生长

研究生长素(例如IAA)对藻类和高等植物的影响揭示了其对生长的深远影响,这可能延伸到2-(2-碘-1H-吲哚-1-基)乙酸等衍生物。例如,在胁迫条件下生长素反应的调节证明了该激素在适应性生长中的作用,表明吲哚衍生物在增强胁迫耐受性和作物生产力方面具有潜在的农业应用(Naser & Shani, 2016)。

吲哚的合成和分类

包括吲哚-3-乙酸衍生物在内的吲哚合成新方法的开发,强调了该化学物质在创建生物活性分子方面的多功能性。这一研究领域对于天然产物和药物的合成至关重要,表明2-(2-碘-1H-吲哚-1-基)乙酸在药物开发和合成化学中具有更广泛的相关性(Taber & Tirunahari, 2011)。

生物技术和工业应用

在从石油和天然气开采中的酸化作业到醋和发酵饮料的生产等各种工业过程中探索有机酸,包括乙酸衍生物,展示了这些化合物的经济和环境效益。研究有机酸在提高生产力、减少腐蚀和作为微生物食品培养物中的作用,突出了2-(2-碘-1H-吲哚-1-基)乙酸在类似应用中的潜力(Alhamad, Alrashed, & Miskimins, 2020)。

安全和危害

未来方向

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.

属性

IUPAC Name |

2-(2-iodoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c11-9-5-7-3-1-2-4-8(7)12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPURTUDFGOUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodo-1H-indol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

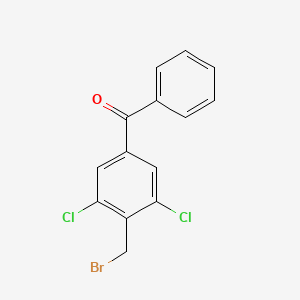

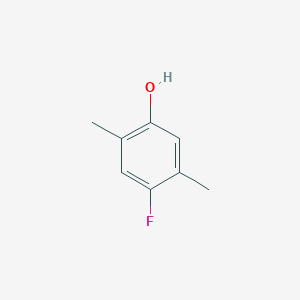

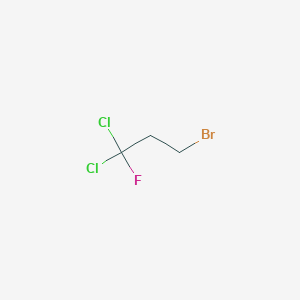

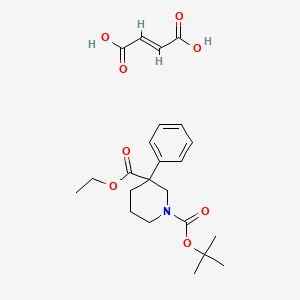

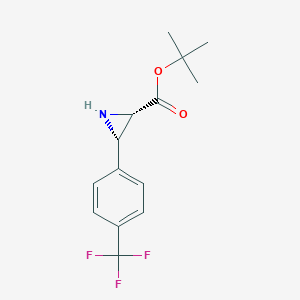

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)